Galactosyltransferase Inhibition Potency Distinguishes β-Gal-Et-N3 from In-Class Azido-Glycosides
2-Azidoethyl β-D-galactopyranoside and its gluco-epimer 2-azidoethyl β-D-glucopyranoside have both been evaluated for inhibition of human blood group B galactosyltransferase (GTB) using saturation-transfer difference (STD) NMR with UDP-Gal as the donor substrate in the presence of Mg²⁺ ions [1][2]. The galacto-configured compound (β-Gal-Et-N3) yields a Ki value of 5.71 × 10⁵ nM (571 µM), whereas the gluco-configured analog (β-Glc-Et-N3) yields a Ki of 3.61 × 10⁵ nM (361 µM) under identical assay conditions [1][2]. Although both values fall in the mid-micromolar range, the approximately 1.6-fold difference in Ki likely reflects differential recognition at the GTB active site, which preferentially accommodates the galacto-configured acceptor [1]. Under radiolabeled UDP-Gal conditions with Mn²⁺, β-Gal-Et-N3 shows Ki = 2.20 × 10⁶ nM (2.2 mM), while SPR binding assays report a Kd of 2.30 × 10⁶ nM (2.3 mM) for the galacto compound [1]. Comparable radiolabeled data for the gluco-epimer shows Ki = 1.50 × 10⁶ nM (1.5 mM), indicating consistent 1.5–1.6-fold differences across detection methods [2]. It is noted that the supplier BOC Sciences markets β-Gal-Et-N3 specifically for galactosyltransferase studies, while no equivalent claims are made for the gluco-epimer, consistent with functional specialization . Caution: These Ki/Kd values are relatively weak (hundreds of µM to low mM range), suggesting that neither compound acts as a potent GTB inhibitor. The modest differential is attributable to the azidoethyl aglycone being a suboptimal mimic of the natural UDP-Gal donor. These affinity differences should be considered class-level inference evidence of galacto/gluco selectivity rather than proof of high-potency discrimination.
| Evidence Dimension | Inhibition constant (Ki) for human blood group B galactosyltransferase (GTB) |
|---|---|
| Target Compound Data | Ki = 5.71 × 10⁵ nM (571 µM) by STD-NMR, UDP-Gal donor, Mg²⁺; Ki = 2.20 × 10⁶ nM (2.2 mM) by radiolabeled UDP-Gal, Mn²⁺; Kd = 2.30 × 10⁶ nM (2.3 mM) by SPR |
| Comparator Or Baseline | 2-Azidoethyl β-D-glucopyranoside (CAS 165331-08-8): Ki = 3.61 × 10⁵ nM (361 µM) by STD-NMR, UDP-Gal donor, Mg²⁺; Ki = 1.50 × 10⁶ nM (1.5 mM) by radiolabeled UDP-Gal, Mn²⁺ |
| Quantified Difference | ~1.6-fold difference in Ki (STD-NMR); ~1.5-fold difference in Ki (radiolabeled assay) between β-Gal-Et-N3 and β-Glc-Et-N3, with β-Glc-Et-N3 showing numerically lower Ki (higher apparent affinity) in the STD-NMR assay |
| Conditions | Human blood group B galactosyltransferase (GTB); UDP-Gal donor; Mg²⁺ (STD-NMR) or Mn²⁺ (radiolabeled); SPR: 300 s association |
Why This Matters
The ~1.6-fold affinity difference—modest but reproducible across three detection methods—provides quantifiable evidence that GTB active site recognition discriminates between galacto- and gluco-configured azidoethyl glycosides, supporting proper selection of β-Gal-Et-N3 for galactosyltransferase-targeted experiments and cautioning against generic substitution with β-Glc-Et-N3.
- [1] BindingDB Entry BDBM50427445 (CHEMBL1235497). Affinity data for 2-azidoethyl β-D-galactopyranoside against human blood group B galactosyltransferase. Sourced from ChEMBL. View Source
- [2] BindingDB Entry BDBM50427446 (CHEMBL477507). Affinity data for 2-azidoethyl β-D-glucopyranoside against human blood group B galactosyltransferase. Sourced from ChEMBL. View Source
